Cas no 1312671-09-2 (4-(pentan-3-yl)-1H-imidazole)

4-(Pentan-3-yl)-1H-imidazole is a substituted imidazole derivative characterized by a branched alkyl chain at the 4-position of the heterocyclic ring. This structural feature enhances its lipophilicity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The compound exhibits moderate stability under standard conditions and can serve as a versatile building block for further functionalization. Its imidazole core provides a chelating capability, useful in coordination chemistry. The pentan-3-yl substituent may influence steric and electronic properties, allowing tailored reactivity in catalytic or medicinal applications. Suitable for research-scale use, it requires handling under inert conditions to prevent degradation.
4-(pentan-3-yl)-1H-imidazole structure
4-(pentan-3-yl)-1H-imidazole structure
Product name:4-(pentan-3-yl)-1H-imidazole
CAS No:1312671-09-2
MF:C8H14N2
MW:138.210161685944
CID:6439605
PubChem ID:68200466

4-(pentan-3-yl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-(pentan-3-yl)-1H-imidazole
    • SCHEMBL12154823
    • EN300-1803621
    • 1312671-09-2
    • Inchi: 1S/C8H14N2/c1-3-7(4-2)8-5-9-6-10-8/h5-7H,3-4H2,1-2H3,(H,9,10)
    • InChI Key: GMSLFHRUKUILOP-UHFFFAOYSA-N
    • SMILES: N1C=NC=C1C(CC)CC

Computed Properties

  • Exact Mass: 138.115698455g/mol
  • Monoisotopic Mass: 138.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 89.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 28.7Ų

4-(pentan-3-yl)-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1803621-10.0g
4-(pentan-3-yl)-1H-imidazole
1312671-09-2
10g
$5590.0 2023-06-03
Enamine
EN300-1803621-2.5g
4-(pentan-3-yl)-1H-imidazole
1312671-09-2
2.5g
$2548.0 2023-09-19
Enamine
EN300-1803621-0.1g
4-(pentan-3-yl)-1H-imidazole
1312671-09-2
0.1g
$1144.0 2023-09-19
Enamine
EN300-1803621-5g
4-(pentan-3-yl)-1H-imidazole
1312671-09-2
5g
$3770.0 2023-09-19
Enamine
EN300-1803621-10g
4-(pentan-3-yl)-1H-imidazole
1312671-09-2
10g
$5590.0 2023-09-19
Enamine
EN300-1803621-1.0g
4-(pentan-3-yl)-1H-imidazole
1312671-09-2
1g
$1299.0 2023-06-03
Enamine
EN300-1803621-0.05g
4-(pentan-3-yl)-1H-imidazole
1312671-09-2
0.05g
$1091.0 2023-09-19
Enamine
EN300-1803621-0.5g
4-(pentan-3-yl)-1H-imidazole
1312671-09-2
0.5g
$1247.0 2023-09-19
Enamine
EN300-1803621-5.0g
4-(pentan-3-yl)-1H-imidazole
1312671-09-2
5g
$3770.0 2023-06-03
Enamine
EN300-1803621-0.25g
4-(pentan-3-yl)-1H-imidazole
1312671-09-2
0.25g
$1196.0 2023-09-19

Additional information on 4-(pentan-3-yl)-1H-imidazole

Professional Introduction to Compound with CAS No. 1312671-09-2 and Product Name: 4-(pentan-3-yl)-1H-imidazole

The compound with the CAS number 1312671-09-2 and the product name 4-(pentan-3-yl)-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The 4-(pentan-3-yl)-1H-imidazole moiety, a key feature of this molecule, contributes to its distinctive reactivity and biological activity, making it a valuable candidate for further exploration.

Recent studies have highlighted the importance of imidazole derivatives in the design of novel therapeutic agents. The 4-(pentan-3-yl)-1H-imidazole structure, in particular, has been investigated for its role in modulating various biological pathways. Its ability to interact with specific enzymes and receptors has opened up new avenues for the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The presence of the pentan-3-yl side chain enhances the compound's solubility and bioavailability, which are critical factors in drug formulation and delivery.

In the realm of medicinal chemistry, the synthesis and characterization of 4-(pentan-3-yl)-1H-imidazole have been subjects of extensive research. Advanced synthetic methodologies have been employed to optimize the yield and purity of this compound. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly effective in constructing the desired imidazole ring system. These synthetic approaches not only improve the efficiency of production but also allow for the introduction of diverse functional groups, enhancing the compound's versatility.

The biological activity of 4-(pentan-3-yl)-1H-imidazole has been thoroughly examined in various preclinical studies. Research indicates that this compound exhibits potent inhibitory effects on certain enzymes involved in inflammation and oxidative stress. These properties make it a promising candidate for treating chronic inflammatory conditions and neurodegenerative diseases. Additionally, preliminary data suggest that 4-(pentan-3-yl)-1H-imidazole may have antimicrobial properties, which could be exploited in the development of new antibiotics to combat resistant bacterial strains.

One of the most intriguing aspects of 4-(pentan-3-yl)-1H-imidazole is its potential role in modulating ion channels and receptors. Studies have shown that imidazole derivatives can interact with voltage-gated calcium channels, which are crucial for neuronal signaling. By targeting these channels, 4-(pentan-3-yl)-1H-imidazole may offer therapeutic benefits in conditions such as epilepsy and hypertension. Furthermore, its interaction with other receptor systems has implications for the treatment of pain disorders and mental health conditions.

The pharmacokinetic profile of 4-(pentan-3-yl)-1H-imidazole is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its clinical use. Advances in computational modeling have enabled researchers to predict the pharmacokinetic behavior of 4-(pentan-3-yl)-1H-imidazole, facilitating faster development timelines. These models also help in identifying potential drug-drug interactions and side effects, ensuring safer usage.

In conclusion, the compound with CAS number 1312671-09-2, known as 4-(pentan-3-yl)-1H-imidazole, represents a significant contribution to pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. With ongoing research exploring its therapeutic potential, this compound is poised to play a crucial role in addressing various medical challenges. The continued investigation into its properties and applications will undoubtedly lead to new insights and innovations in medicine.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD